molecular formula C15H12N2OS3 B2554729 (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 477243-01-9

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2554729
CAS No.: 477243-01-9
M. Wt: 332.45
InChI Key: QEMIEYLGSJRAQN-FNORWQNLSA-N
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Description

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a benzo[d]thiazole ring substituted with a methylthio group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.

    Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting the benzo[d]thiazole derivative with thiophene-2-carboxaldehyde in the presence of a base, followed by the addition of an acrylamide precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the acrylamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring or the thiophene ring using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced acrylamide derivatives.

    Substitution: Substituted benzo[d]thiazole or thiophene derivatives.

Scientific Research Applications

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide can be compared with other similar compounds, such as:

    (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS3/c1-19-15-17-12-6-4-10(9-13(12)21-15)16-14(18)7-5-11-3-2-8-20-11/h2-9H,1H3,(H,16,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMIEYLGSJRAQN-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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